molecular formula C10H7F3N2O B8420561 N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide

N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide

Cat. No. B8420561
M. Wt: 228.17 g/mol
InChI Key: ILOWHTHPQMGHBX-UHFFFAOYSA-N
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Patent
US05883102

Procedure details

N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide (3 g, 0.01 mol) was dissolved in a sodium bicarbonate/water/ethanol mixture, refluxed for 5 h and evaporated. Water was added and the mixture extracted with ethyl acetate, dried over sodium sulphate and evaporated to give the product (2.5 g). MS (+EI) 132 (M+), 1H NMR (CDCl3) 7.45 (2H, t), 6.69 (1H, d), 6.62 (1H, t), 6.19 (1H, s), 2.76 (3H, d).
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium bicarbonate water ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9](C)[C:10](=O)C(F)(F)F)#[N:2]>C(=O)(O)[O-].[Na+].O.C(O)C>[CH3:10][NH:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)N(C(C(F)(F)F)=O)C
Name
sodium bicarbonate water ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+].O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 189.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.